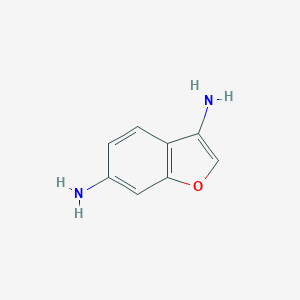

1-Benzofuran-3,6-diamine

Description

Structure

3D Structure

Properties

CAS No. |

184168-74-9 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-benzofuran-3,6-diamine |

InChI |

InChI=1S/C8H8N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,9-10H2 |

InChI Key |

BACZLNQPYGAPQV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)OC=C2N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC=C2N |

Synonyms |

3,6-Benzofurandiamine(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzofuran 3,6 Diamine and Analogous Diaminobenzofurans

Strategies for the Construction of the Benzofuran (B130515) Core

The synthesis of the benzofuran nucleus can be broadly categorized into intramolecular and intermolecular cyclization approaches. These strategies involve the formation of key chemical bonds to construct the fused bicyclic system. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of benzofurans. This approach involves the formation of a bond between two reactive centers within the same molecule to close the furan (B31954) ring. The specific bond being formed defines the sub-category of the cyclization strategy.

The formation of the C7a–O bond is a common disconnection in the retrosynthetic analysis of benzofurans. This strategy typically involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For the synthesis of diaminobenzofurans, this would necessitate starting with a precursor already containing the requisite amino functionalities or their masked equivalents on the benzene (B151609) ring.

A plausible approach to 1-Benzofuran-3,6-diamine via this strategy would involve the cyclization of a 2-substituted-4-aminophenol derivative. For instance, the intramolecular cyclization of an O-(3,5-diaminophenyl)-substituted ketoxime under acidic conditions can lead to the formation of 6-aminobenzofuran derivatives. While not directly yielding the 3,6-diamine, this methodology highlights the potential of using appropriately substituted phenyl ethers as precursors. The key step is the nucleophilic attack of the phenolic oxygen onto an electrophilic carbon atom at the ortho position.

| Precursor Type | Reagents and Conditions | Product Type | Reference |

| O-(3,5-Diaminophenyl)-substituted ketoximes | Acid catalysis | 6-Amino-4-hydroxyindoles (related cyclization) | nih.gov |

Further functionalization at the 3-position would be required to obtain the target this compound.

The formation of the O–C2 bond is another prevalent strategy for benzofuran synthesis. This typically involves the intramolecular cyclization of an ortho-alkynylphenol. The presence of amino groups on the phenolic ring can influence the reactivity and may require the use of protecting groups.

The synthesis of 6-aminobenzofurans can be achieved through the cyclization of 2-alkynyl-4-aminophenol derivatives. Various catalysts, including gold and palladium complexes, have been shown to effectively promote this transformation. For instance, gold(I)-catalyzed cyclization of 2-alkynylphenols provides a powerful method for constructing the benzofuran core. digitellinc.com To achieve a 3,6-diamino substitution pattern, the alkyne substituent would need to incorporate a masked amino group, or the amino group at the 3-position could be introduced after the formation of the benzofuran ring.

A key intermediate for this compound could be 3-amino-6-nitrobenzofuran. The synthesis of such compounds can be achieved through the cyclization of precursors containing a nitro group on the phenyl ring. Subsequent reduction of the nitro group would then yield the desired diamine.

| Precursor | Catalyst/Reagents | Product | Reference |

| 2-Alkynyl-4-nitrophenol derivative | Pd(OAc)2, PCy3, Zn | 3-Acyl-2-amino-6-nitrobenzofuran | nih.govrsc.org |

| 2-Alkynylphenol | Gold(I) catalysts | Benzofuran | digitellinc.com |

The reduction of the nitro group at the 6-position is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or ammonium (B1175870) formate (B1220265) with Pd/C. nih.gov

The formation of the C2–C3 bond within the furan ring is a less common but still valuable approach to benzofuran synthesis. This strategy often involves the cyclization of precursors where the C2 and C3 atoms are part of a side chain attached to the phenolic oxygen.

While specific examples leading directly to this compound are scarce in the literature, this strategy could be envisioned starting from a 4-aminophenoxy derivative containing a suitable two-carbon unit that can undergo cyclization. For example, palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters leads to the formation of 3-acyl-2-aminobenzofurans, demonstrating a C2-C3 bond formation event. nih.govrsc.org Adapting this methodology to a 4-amino-substituted phenyl ester could provide a route to 6-aminobenzofuran derivatives.

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| 2-(Cyanomethyl)phenyl esters | Pd(OAc)2, PCy3, Zn | 3-Acyl-2-aminobenzofurans | nih.govrsc.org |

The formation of the C3–C3a bond is another intramolecular cyclization approach. This strategy would involve a precursor where the C3 atom is part of a side chain attached to the benzene ring, and the cyclization occurs onto the aromatic ring itself.

Methodologies such as palladium-catalyzed intramolecular C-H arylation can be employed to form the C3–C3a bond. For instance, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been achieved through an 8-aminoquinoline-directed C–H arylation at the C3 position. While this example focuses on arylation, similar principles could be applied to an intramolecular cyclization leading to the formation of the furan ring. The starting material would need to be a substituted phenol with a side chain capable of undergoing such a cyclization.

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies involve the reaction of two separate molecules to construct the benzofuran ring in a single or multi-step sequence. These methods offer a high degree of flexibility in accessing a wide range of substituted benzofurans.

A common intermolecular approach involves the coupling of a substituted phenol with an alkyne, followed by cyclization. For the synthesis of diaminobenzofurans, a di-substituted phenol or a phenol with one amino group and another functional group that can be converted to an amino group would be required.

For example, the Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization, is a well-established method for synthesizing 2-substituted benzofurans. To obtain this compound, one could envision starting with a 2-halo-5-nitrophenol, coupling it with an alkyne bearing a protected amino group, and then performing the cyclization and subsequent reduction of the nitro group.

Another powerful intermolecular approach is the gold(I)-catalyzed reaction of furans with alkynes, which can lead to the formation of substituted phenols. nih.gov While not a direct synthesis of benzofurans, this method highlights the potential of intermolecular reactions to build complex aromatic systems that can serve as precursors.

Furthermore, cascade radical cyclization/intermolecular coupling reactions of 2-azaallyls have been developed for the construction of complex benzofurylethylamine derivatives, showcasing an innovative intermolecular strategy. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| o-Halophenol | Terminal Alkyne | Pd/Cu catalysts | 2-Substituted Benzofuran | jocpr.com |

| Furan | Alkyne | Gold(I) catalyst | Substituted Phenol | nih.gov |

| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions | - | Benzofurylethylamine derivatives | nih.gov |

Catalytic Approaches in Diaminobenzofuran Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of diaminobenzofurans has significantly benefited from the development of transition metal-catalyzed reactions.

Both palladium and copper catalysts have proven to be exceptionally versatile in the construction of the benzofuran nucleus and the introduction of amino groups.

Palladium catalysis offers a robust platform for the synthesis of benzofurans. A notable method involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters, which provides a direct route to 3-acyl-2-aminobenzofurans. These intermediates can be further manipulated to install the desired amino group at the C3 position.

Another significant palladium-catalyzed approach is the tandem C-H functionalization and cyclization strategy. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of the benzofuran ring through a C-H activation and oxidation sequence. nih.gov While this method typically yields 2,3-disubstituted benzofurans, careful selection of starting materials could potentially be adapted for the synthesis of 3-aminobenzofuran derivatives.

The general applicability of palladium-catalyzed reactions is summarized in the table below:

| Reaction Type | Starting Materials | Key Features |

| Cycloisomerization | 2-(cyanomethyl)phenyl esters | Forms 3-acyl-2-aminobenzofurans |

| C-H Functionalization/Cyclization | 2-hydroxystyrenes, Iodobenzenes | Tandem reaction via C-H activation |

Copper catalysts are widely employed in the synthesis of heterocycles, including benzofurans. A particularly relevant method for the synthesis of 3-aminobenzofurans is the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines. This reaction proceeds at room temperature and provides an efficient route to the 3-aminobenzofuran core. The process is believed to involve an initial annulative cupration of the ortho-alkynylphenol followed by an electrophilic C-N bond-forming reaction.

Copper is also a key catalyst in Ullmann-type coupling reactions, which can be utilized for the formation of the C-N bond at the C6 position of a pre-formed benzofuran ring. For instance, a 6-halobenzofuran could undergo a copper-catalyzed amination to introduce the second amino group.

A summary of relevant copper-catalyzed reactions is provided in the table below:

| Reaction Type | Starting Materials | Key Features |

| Annulative Amination | ortho-Alkynylphenols, Hydroxylamines | Room temperature synthesis of 3-aminobenzofurans |

| Ullmann Coupling | 6-Halobenzofurans, Amines | Introduction of C6-amino group |

To achieve the synthesis of this compound, a multi-step approach is likely required. A plausible synthetic route could involve the initial formation of a 3-aminobenzofuran derivative using one of the catalytic methods described above. Subsequent functionalization at the C6 position, for example, through nitration followed by reduction, or through a palladium or copper-catalyzed amination of a 6-halo-3-aminobenzofuran precursor, would lead to the desired diaminobenzofuran.

Transition Metal-Catalyzed Methods

Iron-Catalyzed Cyclization and Halogenation

The use of earth-abundant and non-precious metals like iron has become a focal point in developing sustainable synthetic methods. One-pot processes starting from simple 1-aryl or 1-alkylketones have been developed, which involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuran core. nih.govmdpi.com

Initially, an iron(III)-catalyzed halogenation selectively functionalizes the aryl ring. For instance, using an ultrapure iron(III) salt like iron(III) nitrate (B79036) nonahydrate, which contains no copper, can effectively catalyze both the halogenation and the subsequent cyclization. nih.gov In one study, using 5 mol % of Fe(NO₃)₃·9H₂O for the entire one-pot process resulted in the formation of the corresponding benzo[b]furan in a 55% yield. nih.gov This approach is particularly effective for electron-rich arenes, which are required for efficient and regioselective iron(III)-catalyzed halogenations. nih.gov However, the synthesis can be limited when dealing with unactivated aryl ketones, which may require more forcing conditions and can lead to mixtures of regioisomers. nih.gov

| Entry | Catalyst | Loading (mol %) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Fe(NO₃)₃·9H₂O | 5 | 55 | nih.gov |

Multi-Catalyst Systems

To enhance efficiency and overcome the limitations of single-catalyst systems, multi-catalyst or bimetallic systems have been employed in benzofuran synthesis. These systems often involve the synergistic action of two different metals, such as palladium-copper or gold-silver combinations. nih.govacs.org

A notable example is the use of a palladium-copper catalytic system in Sonogashira coupling reactions. nih.govacs.org This approach involves the coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization to yield the benzofuran derivative. In this system, copper iodide acts as a co-catalyst with a primary palladium catalyst like (PPh₃)PdCl₂. nih.govacs.org

Another bimetallic system utilizes a gold-silver combination (Ph₃PAuCl/AgNTf₂) to synthesize alkyne-substituted benzofurans regioselectively from substituted phenols and alkynylbenziodoxoles. The reaction proceeds through alkynylation and oxyalkynylation, leveraging the oxidation-reduction characteristics of gold and its ability to activate carbophilic (π) acidity. nih.gov While these methods are powerful for general benzofuran synthesis, their adaptation for producing specifically substituted diaminobenzofurans requires careful selection of starting materials bearing the necessary amino functionalities.

Metal-Free Catalysis and Reaction Conditions

Moving away from transition metals, metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification. These methods often rely on base mediation, radical pathways, or green chemistry principles.

Base-Mediated Annulations

Base-mediated annulation reactions provide a mild and efficient metal-free pathway to aminobenzofuran derivatives. One such method involves the [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. rsc.orgresearchgate.net This reaction is facilitated by a base that mediates a tandem nih.govnih.gov-sigmatropic rearrangement, leading to the direct formation of 2-aminobenzofuran structures. rsc.org The process is notable for its efficiency and mild conditions. rsc.orgresearchgate.net

Similarly, 3-amino-2-aroyl benzofurans can be synthesized rapidly at room temperature using cesium carbonate (Cs₂CO₃) as a catalyst. mdpi.com Lewis bases have also been shown to mediate the annulation of ortho-iminophenols with Morita–Baylis–Hillman (MBH) carbonates of isatins to construct dihydrobenzofuran and benzofuran scaffolds under mild, metal-free conditions. nih.gov These base-mediated strategies are characterized by their broad substrate scope and high molecular diversity. nih.gov

Radical Reaction Pathways with Super-Electron-Donors

Radical reactions initiated by super-electron-donors (SEDs) represent a novel approach for the synthesis of functionalized benzofurans. nih.gov Heteroatom-centered anions, generated from precursors like phosphines, thiols, and anilines, can act as potent SEDs. nih.govdntb.gov.uanih.gov These SEDs initiate a single-electron-transfer (SET) process, leading to the formation of 3-substituted benzofurans. nih.govnih.gov

The mechanism involves the generation of a heteroatom anion which then transfers an electron to a suitable acceptor, initiating a radical cascade that culminates in the formation of the benzofuran ring. nih.govresearchgate.net This intermolecular radical coupling reaction has been shown to be effective for a variety of substitution patterns, providing 3-functionalized benzofuran products in moderate to excellent yields. nih.govresearchgate.net The development of such SET processes is highly dependent on the choice of a suitable electron donor. nih.gov

Green Chemistry Approaches to Benzofuranamine Synthesis

The principles of green chemistry, which emphasize the use of environmentally benign solvents, catalysts, and energy-efficient processes, are increasingly being applied to the synthesis of benzofuran derivatives. nih.govnih.gov One such approach involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and substituted alkynes in the presence of a copper iodide catalyst within a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol. nih.gov This method avoids the use of volatile and hazardous organic solvents.

Catalyst-free synthesis is another cornerstone of green chemistry. For instance, benzofuran heterocycles can be synthesized by the successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides without the need for any metal catalyst. nih.gov These methods align with the growing demand for sustainable chemical manufacturing processes that minimize environmental impact. nih.gov

Regioselective Synthesis of Substituted Benzofuran Diamines

Achieving regiochemical control is a significant challenge in the synthesis of polysubstituted benzofurans. oregonstate.edu The substitution pattern on the final product is highly dependent on the cyclization strategy and the nature of the starting materials. Classical methods, such as the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds, often yield mixtures of regioisomers when multiple cyclization sites are available. oregonstate.edu

Modern strategies aim to overcome these limitations by employing highly regioselective reactions. For example, a method involving the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the programmable and regioselective preparation of substituted benzofuranones, which can then be converted to the corresponding benzofurans. oregonstate.edunih.gov This Diels-Alder-based cascade reaction tolerates a high degree of substitution on both coupling partners, enabling the creation of complex substitution patterns with excellent control over the regiochemical outcome. oregonstate.edu Such precise control is essential for the targeted synthesis of specifically substituted isomers like this compound.

| Product | Substitution Pattern | Yield | Key Feature | Reference |

|---|---|---|---|---|

| Benzofuranone 28 | 5,6-Disubstituted | Moderate | Difficult to prepare as a single regioisomer by other methods | oregonstate.edu |

| Benzofuranone 29 | Trisubstituted | Synthetically useful | Demonstrates versatility of the method | oregonstate.edu |

| Benzofuranone 30 | Trisubstituted | Synthetically useful | Demonstrates versatility of the method | oregonstate.edu |

| Benzofuranone 31 | Trisubstituted | Synthetically useful | Demonstrates versatility of the method | oregonstate.edu |

Tandem and One-Pot Synthetic Strategies for Diaminobenzofurans

Tandem and one-pot syntheses involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. These strategies are highly desirable in modern organic synthesis as they contribute to a more sustainable and cost-effective production of complex molecules. Several innovative tandem and one-pot methodologies have been developed for the synthesis of aminobenzofurans and their derivatives, which can be adapted for the preparation of diaminobenzofurans.

One notable approach is the transition-metal-free one-pot synthesis of fused benzofuranamines. nih.govmdpi.com This method provides an efficient and environmentally friendly route to these compounds under mild, room temperature conditions. nih.govmdpi.com By avoiding the use of transition metals, this process minimizes toxic waste and simplifies product purification. nih.govmdpi.com The reaction proceeds with high efficiency and demonstrates a broad substrate scope, allowing for the construction of regioselective five-membered heterocycles in good to excellent yields. nih.govmdpi.com

Another powerful strategy involves a DMAP-mediated tandem cyclization reaction. nih.gov This cascade process has been successfully employed for the synthesis of aminobenzofuran derivatives. nih.gov The reaction's efficiency and versatility make it a promising candidate for adaptation to diaminobenzofuran synthesis.

The tandem A³ coupling/cycloisomerization sequence, often co-catalyzed by copper salts like CuCl/Cu(OTf)₂, represents another versatile route to 3-aminobenzofurans. researchgate.net This three-component reaction of an aldehyde, an alkyne, and an amine to form a propargylamine, followed by an intramolecular cyclization, is a highly atom-economical process. researchgate.net

Furthermore, a tandem SNAr-cyclocondensation strategy has been developed for the synthesis of fluorinated 3-aminobenzofurans. nih.gov This method utilizes the reaction of substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base like DBU. nih.gov

A one-pot procedure involving a Sonogashira coupling followed by cyclization has also been reported for the synthesis of substituted benzofurans from halogenated phenols. arkat-usa.org This approach offers a convenient route to functionalized benzofuran cores that could be further elaborated to diaminobenzofurans.

The heteroannulation of benzoquinones in a one-pot manner under acidic catalysis provides another avenue to various benzofuran structures. dtu.dkdtu.dk Additionally, a one-pot method for constructing dibenzofurans from 6-diazo-2-cyclohexenones through a tandem Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling has been described. organic-chemistry.org

Table 1: Overview of Tandem and One-Pot Strategies for Aminobenzofuran Synthesis This table is interactive and can be sorted by clicking on the headers.

| Strategy | Key Features | Catalyst/Reagent | Scope | Reference |

|---|---|---|---|---|

| Transition-Metal-Free One-Pot Synthesis | Mild conditions, high efficiency, regioselective | - | Fused benzofuranamines | nih.govmdpi.com |

| DMAP-Mediated Tandem Cyclization | Cascade reaction | DMAP | Aminobenzofuran derivatives | nih.gov |

| Tandem A³ Coupling/Cycloisomerization | Three-component reaction, atom-economical | CuCl/Cu(OTf)₂ | 3-Aminobenzofurans | researchgate.net |

| Tandem SNAr-Cyclocondensation | Access to fluorinated analogs | DBU | Fluorinated 3-aminobenzofurans | nih.gov |

| One-Pot Sonogashira Coupling/Cyclization | Starts from halogenated phenols | Pd and Cu catalysts | Substituted benzofurans | arkat-usa.org |

| One-Pot Heteroannulation | Utilizes benzoquinones | Acid catalysis | Various benzofurans | dtu.dkdtu.dk |

| One-Pot Cross-Coupling/Aromatization/Ullmann Coupling | Forms dibenzofuran (B1670420) core | Pd and Cu catalysts | Dibenzofurans | organic-chemistry.org |

Functional Group Compatibility and Substrate Scope in Diaminobenzofuran Synthesis

The success of any synthetic strategy is heavily reliant on its tolerance to a wide range of functional groups and its applicability to a diverse set of substrates. The methodologies described for aminobenzofuran synthesis exhibit varying degrees of functional group compatibility and substrate scope, which provides insights into their potential for synthesizing diaminobenzofurans like this compound.

The transition-metal-free one-pot synthesis of fused benzofuranamines demonstrates a wide-ranging substrate scope, indicating its robustness and potential for creating a library of diaminobenzofuran analogs. nih.govmdpi.com Similarly, the one-pot procedure starting from halogenated phenols has been shown to be applicable to the synthesis of benzofurans with biologically relevant substituents such as hydroxyl and acetyl groups. arkat-usa.org The choice of an iodoarene over a bromoarene was found to be crucial for initiating the Sonogashira coupling at ambient temperature in this one-pot procedure. arkat-usa.org

In the context of dibenzofuran synthesis via a one-pot protocol, it has been observed that electron-donating and bulky substituents are well-tolerated, whereas electron-withdrawing groups can hinder the reaction. organic-chemistry.org This suggests that the electronic nature of the substituents on the starting materials can significantly influence the efficiency of the synthesis.

The synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy showcases the compatibility of this method with various substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds. nih.gov This highlights the potential for introducing a range of substituents at different positions of the benzofuran core.

The substrate scope for the synthesis of substituted benzofurans via a one-pot Sonogashira coupling and cyclization has been explored, demonstrating its utility in preparing a variety of derivatives. arkat-usa.orgresearchgate.net

Table 2: Substrate Scope and Functional Group Tolerance in Analogous Benzofuran Syntheses This table is interactive and can be sorted by clicking on the headers.

| Synthetic Method | Tolerated Functional Groups/Substituents | Limitations/Observations | Reference |

|---|---|---|---|

| Transition-Metal-Free One-Pot Synthesis | Wide range of substrates for fused benzofuranamines | Specific details on functional group tolerance not extensively elaborated in the provided context | nih.govmdpi.com |

| One-Pot Sonogashira Coupling/Cyclization | Hydroxyl, acetyl groups | Bromoarenes showed decreased reactivity compared to iodoarenes | arkat-usa.org |

| One-Pot Dibenzofuran Synthesis | Electron-donating groups, bulky substituents, halogens (Cl) | Electron-withdrawing groups (e.g., p-CO₂Me) hinder the reaction | organic-chemistry.orglookchem.com |

| Tandem SNAr-Cyclocondensation | Various substituents on perfluorobenzonitriles and α-hydroxycarbonyls | - | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Benzofuran 3,6 Diamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the benzofuran (B130515) ring system, protons appear in distinct aromatic and heterocyclic regions. The proton on the C2 position of the furan (B31954) ring typically resonates as a singlet, while the protons on the benzene (B151609) ring exhibit chemical shifts and coupling patterns dependent on their substitution. chemicalbook.com

For a 1-Benzofuran-3,6-diamine analogue, the electron-donating nature of the amino groups would be expected to cause an upfield shift (to a lower ppm value) for the remaining aromatic protons compared to the unsubstituted benzofuran. The specific chemical shifts and multiplicities are highly dependent on the solvent used. dtu.dk For instance, in DMSO-d₆, aromatic protons of benzofuran derivatives are observed between δ 6.7 and 8.0 ppm. dtu.dk

Table 1: Representative ¹H NMR Spectral Data for Substituted Benzofuran Analogues

| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | Other Signals (δ, ppm) | Solvent |

|---|---|---|---|---|---|---|

| 2,3-Diphenylbenzofuran | - | 7.38-7.41 (m) | 7.23 (t, J=8.0 Hz) | 7.55 (d, J=8.0 Hz) | 7.28-7.34 (m, 4H), 7.44-7.51 (m, 5H), 7.65-7.67 (m, 2H) | CDCl₃ |

Data compiled from related structures to illustrate typical shifts and multiplicities. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy details the carbon skeleton of a molecule. The benzofuran core presents several distinct signals for its ten carbons. chemicalbook.com The carbons directly bonded to the oxygen atom (C2 and C7a) are typically found downfield. The introduction of amino groups at the C3 and C6 positions in this compound would significantly shield the carbons at these positions (ipso-carbons), causing them to appear at a higher field (lower ppm) than in unsubstituted analogues. dtu.dk Other carbons in the benzene ring would also experience shifts due to the electronic effects of the diamine substitution.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Benzofuran Derivatives

| Carbon Position | Typical Chemical Shift Range (ppm) | Expected Influence of 3,6-Diamine Substitution |

|---|---|---|

| C2 | 140 - 150 | Minor shift |

| C3 | 100 - 115 | Significant upfield shift (shielding) |

| C3a | 115 - 125 | Moderate shift |

| C4 | 120 - 130 | Upfield shift |

| C5 | 120 - 125 | Moderate shift |

| C6 | 110 - 120 | Significant upfield shift (shielding) |

| C7 | 110 - 120 | Upfield shift |

Ranges are based on data from various benzofuran analogues. dtu.dkrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

¹⁹F NMR is an exceptionally sensitive technique for the analysis of organofluorine compounds, benefiting from the 100% natural abundance of the ¹⁹F isotope and a wide range of chemical shifts. nih.gov For halogenated derivatives of this compound, ¹⁹F NMR would provide a clear and distinct signal for each unique fluorine atom in the molecule. The chemical shift of a fluorine atom attached to the aromatic ring (Ar-F) typically appears in the range of -100 to -200 ppm. researchgate.net The precise chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the position of fluorination and studying electronic effects within the molecule. nih.gov Calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to predict and help assign experimental ¹⁹F chemical shifts. semanticscholar.org

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments are critical for establishing definitive structural connectivity. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds. For a molecule like this compound, HMBC would be used to unambiguously confirm the substitution pattern. researchgate.net

Key expected HMBC correlations would include:

Correlations from the N-H protons of the amino groups to the carbons of the benzofuran ring (e.g., H-N₆ to C5, C6, and C7), confirming their points of attachment.

Correlations from the proton at C2 to carbons C3, C3a, and C4.

Correlations from the proton at C4 to C3, C5, and C7a.

These correlations provide a comprehensive map of the molecular structure that is difficult to obtain from 1D NMR spectra alone. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by absorptions characteristic of the amino groups and the benzofuran core.

The most diagnostic signals would be the N-H stretching vibrations from the primary amine groups, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. dtu.dk The N-H bending vibration is also characteristic, appearing around 1600 cm⁻¹. The spectrum would also feature C=C stretching vibrations for the aromatic ring and the characteristic asymmetric C-O-C (aryl-ether) stretching of the furan ring. researchgate.netchemicalbook.com

Table 3: Key FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Benzene and Furan Rings |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic System |

| 1270 - 1200 | C-O-C Stretch (asymmetric aryl-alkyl ether) | Furan Ring |

Data compiled from general spectroscopic tables and spectra of related compounds like 1-benzofuran-2-carbohydrazide. dtu.dkresearchgate.net

Raman Spectroscopy (FT-Raman)

The vibrational frequencies of the benzofuran ring system are well-defined. nih.govresearchgate.net Key vibrational assignments for analogues of this compound would include the stretching and bending modes of the aromatic C-H bonds, C=C stretching within the benzene and furan rings, and the C-O-C stretching of the furan moiety. The introduction of the amino groups at positions 3 and 6 introduces several new and characteristic vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region of the spectrum, usually between 3200 and 3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding within the crystal lattice. Furthermore, C-N stretching vibrations and N-H bending (scissoring) modes would be expected in the fingerprint region, providing further structural confirmation.

A representative table of expected FT-Raman vibrational modes for a this compound analogue is presented below. The precise wavenumbers can shift based on the specific substitution pattern and intermolecular interactions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3200 - 3500 | Symmetric and asymmetric stretching of amine groups |

| ν(C-H) | 3000 - 3100 | Aromatic C-H stretching |

| δ(N-H) | 1580 - 1650 | Amine N-H bending (scissoring) |

| ν(C=C) | 1400 - 1600 | Aromatic and furan ring stretching |

| ν(C-N) | 1250 - 1350 | Aromatic amine C-N stretching |

| ν(C-O-C) | 1000 - 1250 | Asymmetric and symmetric furan ring ether stretch |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of unknown compounds by measuring the mass-to-charge ratio (m/z) with very high accuracy. For an analogue of this compound, HRMS would provide an exact mass measurement of the molecular ion (M⁺•), allowing for the calculation of a unique elemental formula and confirming the compound's identity.

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide critical information about the molecule's structure. nih.govresearchgate.net The fragmentation of benzofuran derivatives is influenced by the nature and position of substituents. researchgate.net For this compound analogues, fragmentation is expected to be initiated at the energetically unstable molecular ion. gbiosciences.com Common fragmentation pathways for related N-heterocyclic compounds involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable neutral molecules or radicals. arkat-usa.orgsapub.org

Based on studies of related aminobenzofurans, characteristic fragmentation would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the amino groups.

Heterocyclic Ring Fission: The opening of the furan ring, a known fragmentation pathway for such compounds. gbiosciences.com

Loss of Amine/Ammonia: Elimination of radicals or neutral molecules from the substituent groups.

A hypothetical fragmentation table for this compound (C₈H₈N₂O) is shown below to illustrate the type of data obtained.

| m/z (Calculated) | Ion Formula | Proposed Fragmentation |

|---|---|---|

| 148.0637 | [C₈H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 131.0609 | [C₈H₇NO]⁺• | Loss of •NH |

| 120.0473 | [C₇H₆NO]⁺ | Loss of •CNH₂ |

| 104.0473 | [C₇H₆O]⁺• | Loss of •N₂H₂ |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of a benzofuran derivative yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. asianpubs.orgresearchgate.net For instance, various substituted benzofurans have been shown to crystallize in systems such as triclinic or monoclinic. asianpubs.orgresearchgate.netvensel.org The resulting structural solution confirms the planarity of the benzofuran ring system and reveals the precise orientation of the substituent diamine groups relative to the core. dtu.dk This information is paramount for understanding the molecule's steric and electronic properties.

Below is an example of the crystallographic data that would be obtained for a hypothetical this compound analogue.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.18 Å |

| b (Å) | 18.06 Å |

| c (Å) | 13.17 Å |

| β (°) | 96.76° |

| Volume (ų) | 1697.3 |

| Z (Molecules per unit cell) | 8 |

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com The study of these interactions is crucial as they dictate the material's bulk properties. In this compound analogues, the presence of two amino groups and an aromatic system creates multiple opportunities for significant intermolecular forces.

The primary interactions expected to stabilize the crystal lattice are:

Hydrogen Bonding: The amino groups (-NH₂) at positions 3 and 6 are strong hydrogen bond donors. They can form robust N-H···N or N-H···O hydrogen bonds with neighboring molecules, creating extensive networks such as chains or sheets that stabilize the crystal structure. asianpubs.orgresearchgate.net

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of an adjacent benzofuran ring. asianpubs.org

The combination of strong hydrogen bonding and π-π stacking interactions dictates the efficient packing of the molecules in the solid state. chemrxiv.org The analysis of these forces provides insight into how molecular structure directs the formation of supramolecular architectures. asianpubs.orgmdpi.com

Advanced Theoretical and Computational Investigations of 1 Benzofuran 3,6 Diamine

Quantum Chemical Methodologies

Quantum chemical methods are indispensable tools in modern chemistry for predicting molecular properties. These ab initio and semi-empirical methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For complex heterocyclic systems like 1-Benzofuran-3,6-diamine, these calculations can predict geometries, reaction mechanisms, and spectroscopic signatures, offering a theoretical complement to experimental data.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance between accuracy and computational cost. rsc.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is particularly effective for studying the electronic properties of aromatic and heterocyclic compounds. For instance, DFT has been successfully used to investigate the structural, electronic, and antioxidant properties of various benzofuran (B130515) derivatives. rsc.org

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

For this compound, geometry optimization using a DFT method, such as B3LYP with a 6-311G(d,p) basis set, would predict key structural parameters. rsc.org These include the bond lengths between atoms (e.g., C-C, C-O, C-N, N-H) and the bond angles that define the molecule's shape. The planarity of the benzofuran ring system and the orientation of the amino (-NH2) groups at positions 3 and 6 would be precisely determined. The results of such a calculation would be comparable to experimental data obtained from techniques like X-ray crystallography, as has been shown for related compounds like 1-benzofuran-2-carboxylic acid. researchgate.net

Illustrative Data Table: Predicted Geometrical Parameters for a Benzofuran Derivative This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.375 |

| O1-C2 | 1.368 | |

| C6-N | 1.390 | |

| N-H | 1.012 | |

| Bond Angle (°) | C2-O1-C7a | 106.5 |

| C5-C6-N | 121.0 | |

| H-N-H | 115.5 |

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-donating amino groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing its reactivity, particularly its nucleophilic character. The distribution of these orbitals across the molecule would show that the HOMO is likely localized on the electron-rich benzene (B151609) ring and the amino groups, while the LUMO may be distributed across the fused ring system.

Illustrative Data Table: Frontier Orbital Energies for a Benzofuran Derivative This table presents representative data for frontier orbital analysis. The values are illustrative and not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.45 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atoms of the amino groups, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites would be the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, making them sites for hydrogen bonding.

To quantify the reactivity of specific atomic sites within a molecule, local reactivity descriptors such as Fukui functions and Mulliken atomic charges are calculated.

Mulliken Atomic Charges provide an estimation of the partial charge on each atom in the molecule. This analysis helps to identify atoms with a net positive or negative charge, offering a simple picture of the electrostatic landscape. For this compound, the nitrogen and oxygen atoms are expected to carry significant negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms of the amino groups would have positive charges.

Fukui Functions are a more sophisticated descriptor derived from DFT, which identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. The function measures the change in electron density at a particular point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for electrophilic attack (f+) is the most likely to be attacked by a nucleophile, while the site with the highest value for nucleophilic attack (f-) is the most susceptible to an electrophile.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

Illustrative Data Table: NBO Analysis for a Benzofuran Derivative This table shows representative stabilization energies from an NBO analysis. The values are illustrative and not specific to this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C4-C5) | 25.8 |

| LP (1) O | π* (C2-C3) | 18.5 |

| π (C4-C5) | π* (C6-C7) | 15.2 |

Density Functional Theory (DFT) Calculations

Theoretical Vibrational and Electronic Spectra Prediction

Information regarding the theoretical vibrational and electronic spectra specifically for this compound is not available in the reviewed scientific literature. The prediction of these spectra would require quantum chemical calculations, which have been successfully applied to other benzofuran and dibenzofuran (B1670420) derivatives to assign absorption bands and understand electronic transitions. nih.gov Such computational approaches, including Time-Dependent Density Functional Theory (TD-DFT), are essential for correlating the molecular structure with its spectroscopic signatures.

Ab-initio Calculations and Advanced Wave Function Ansatz

Specific ab-initio calculations or studies employing advanced wave function ansatz for this compound have not been identified in the public domain. These high-level computational methods are crucial for obtaining highly accurate electronic structures and properties, moving beyond the approximations of more standard DFT methods.

Analysis of Chemical Reactivity and Selectivity Parameters

A quantitative analysis of the chemical reactivity and selectivity parameters for this compound based on published data is not possible at this time. While general principles of chemical reactivity for benzofuran derivatives are understood, specific calculated values for the following parameters for this exact molecule are not available. researchgate.net

Global Hardness and Softness

There is no published data on the calculated global hardness and softness of this compound. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key indicators of a molecule's resistance to change in its electron distribution.

Electrophilicity and Nucleophilicity Indices

Calculated electrophilicity and nucleophilicity indices for this compound are not available in the literature. These indices are crucial for predicting how a molecule will behave in chemical reactions, specifically its tendency to act as an electrophile or a nucleophile.

Investigation of Intermolecular Interactions and Crystal Engineering

There is a lack of published research on the intermolecular interactions and crystal engineering of this compound. Such studies would involve the analysis of its crystal structure to understand the packing motifs and the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern its solid-state properties. While studies on other substituted benzofurans exist, this specific information for the diamino-substituted compound is not available.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto a unique surface for a molecule, defined as the region where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal.

A detailed Hirshfeld surface analysis of the parent 1-benzofuran molecule reveals the nature and prevalence of its intermolecular contacts. aip.org The analysis generates two-dimensional fingerprint plots that summarize the distribution of different types of atomic contacts. For 1-benzofuran, these plots indicate that intermolecular interactions are stronger in an aqueous medium compared to the gaseous phase. aip.org

The primary interactions observed for the 1-benzofuran scaffold are:

H···H contacts: These are the most abundant interactions, indicating the significance of van der Waals forces in the crystal packing.

C···H/H···C contacts: These interactions are also prominent, reflecting the interplay between carbon and hydrogen atoms of neighboring molecules.

O···H/H···O contacts: These hydrogen bonding interactions, though less frequent than H···H contacts, play a crucial role in directing the crystal packing arrangement.

In a comparative study on a substituted benzofuran, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, Hirshfeld analysis also highlighted the dominance of H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The percentage contributions of these interactions were found to be 40.7% for H···H, 24.7% for O···H/H···O, and 16.1% for C···H/H···C. nih.gov

For this compound, it is anticipated that the presence of two amine (-NH2) groups would significantly alter the landscape of intermolecular interactions. The amine groups would introduce strong hydrogen bond donor capabilities, leading to a substantial increase in the contribution of N···H/H···N and O···H/H···N interactions, which would likely dominate the crystal packing, leading to a more complex and stable three-dimensional network.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzofuran Derivatives

| Interaction Type | (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one nih.gov |

| H···H | 40.7% |

| O···H/H···O | 24.7% |

| C···H/H···C | 16.1% |

| C···C | 8.8% |

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in molecular systems. It is based on the electron density and its first derivative. The RDG function reveals regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.

Electron Localization Function (ELF) analysis, on the other hand, provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It is a powerful tool for visualizing the electronic structure of molecules, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org

For the parent 1-benzofuran molecule, topological analyses including ELF have been performed to understand its electronic structure. researchgate.net The ELF analysis of 1-benzofuran shows distinct regions of high electron localization corresponding to the covalent bonds and the lone pairs on the oxygen atom. researchgate.net This provides a "faithful visualization of VSEPR theory in action" for the molecule. wikipedia.org

In the case of this compound, the ELF analysis is expected to show additional regions of high electron localization corresponding to the N-H bonds and the lone pairs on the nitrogen atoms of the two amine groups. These features would be critical in determining the molecule's reactivity and its ability to participate in hydrogen bonding.

The combination of RDG and ELF analyses would provide a comprehensive picture of both the covalent bonding framework and the non-covalent interactions that govern the structure and properties of this compound. The RDG analysis would highlight the specific hydrogen bonds involving the amine groups and their role in the molecule's supramolecular chemistry.

Lone Pair Localization (LOL) Analysis

Localized Orbital Locator (LOL) analysis is another valuable tool in computational chemistry that provides an alternative view of electron localization, complementary to ELF. It is particularly useful for identifying the positions of lone pairs and bonding pairs of electrons.

A computational investigation of 1-benzofuran included LOL analysis to further elucidate its electronic structure. researchgate.net The LOL topological maps for 1-benzofuran offer a clear picture of orbital localization, reinforcing the insights gained from ELF analysis. researchgate.net These maps show distinct regions of high LOL values, corresponding to the localized electron pairs in the covalent bonds and the lone pairs of the oxygen atom.

For this compound, LOL analysis would be instrumental in characterizing the nature of the lone pairs on the two nitrogen atoms. It would help to determine the extent of their localization or delocalization. The lone pair on the nitrogen at the 3-position, being adjacent to the furan ring, might exhibit some degree of delocalization into the π-system, which would have implications for the molecule's aromaticity and reactivity. The lone pair on the nitrogen at the 6-position, attached to the benzene ring, would also be influenced by the aromatic system. Understanding the localization of these lone pairs is crucial for predicting the molecule's chemical behavior, including its basicity and nucleophilicity.

Reactivity and Transformational Chemistry of 1 Benzofuran 3,6 Diamine

Modifications of Amine FunctionalitiesThe direct functionalization of the two primary amine groups on the 1-Benzofuran-3,6-diamine core has not been reported. Generally, primary aromatic amines can undergo a wide range of reactions, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups.

Schiff Base Formation: Condensation with aldehydes or ketones.

While these are standard transformations for anilines, their application to this compound, and the potential for selective mono- or di-functionalization, has not been experimentally verified or published.

Potential Applications and Future Research Directions in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Precursors for Complex Heterocyclic Systems

The aminobenzofuran scaffold is a valuable starting point for the synthesis of more complex, multi-ring heterocyclic systems. The presence of two nucleophilic amine groups in 1-Benzofuran-3,6-diamine offers multiple reactive sites for constructing fused-ring structures and other elaborate molecular architectures.

Research on related aminobenzofurans has demonstrated their utility in various cyclization and coupling reactions. For instance, 3-aminobenzofuran derivatives have been successfully used as precursors in reactions to form new C-C bonds at the C2-position, leading to complex δ-amino acid derivatives through processes like the aza-Claisen rearrangement. acs.org Similarly, novel methods have been developed for synthesizing 2-aminobenzofurans via cycloaddition reactions, highlighting the versatility of the amino-substituted benzofuran (B130515) core. nih.gov Other studies have shown that benzofuran precursors can be used to synthesize fused heterocyclic systems like pyrazoles. researchgate.net

The dual functionality of this compound makes it an ideal candidate for creating novel, rigid, and intricate heterocyclic frameworks. The two amine groups can be selectively functionalized or used in tandem to build ladder-type or highly cross-linked structures. These complex systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor | Reagent Type | Potential Product Class | Key Reaction Type |

|---|---|---|---|

| This compound | Diketones / Dialdehydes | Fused Polycyclic Aromatic Amines | Condensation / Cyclization |

| This compound | Diacyl Chlorides | Benzofuran-fused Benzimidazoles | Acylation / Cyclization |

Applications in Polymer Chemistry and Advanced Materials

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These materials are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance. The rigid and non-linear structure of this compound suggests its potential as a monomer for creating novel polymers with unique properties.

Benzofuran derivatives are already utilized in the preparation of various polymers, including polyamides, polyarylates, and polybenzimidazoles. researchgate.net For example, a monomer containing a diaminobenzofuran structure, 2,9-diamino benzofuro[2,3-b]benzofuran, has been synthesized and used to prepare novel polyamides with high thermal stability. researchgate.net The incorporation of the benzofuran unit into the polymer backbone can enhance solubility and thermal properties.

The use of this compound as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides could lead to a new class of polyimides and polyamides. The inherent rigidity of the benzofuran core is expected to impart high glass transition temperatures (Tg) and excellent thermal stability to the resulting polymers, while the diamine's specific geometry could influence chain packing and solubility, potentially leading to materials that are both thermally stable and processable. nih.govgoogle.com

Development in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics, particularly OLEDs, relies on materials with tailored electronic properties for efficient charge transport and light emission. nih.gov Benzofuran derivatives, often functionalized with amine groups, are actively being explored for these applications due to their favorable electronic characteristics and high thermal stability. bohrium.comrsc.org

Amino-functionalized aromatic compounds are excellent hole-transporting materials (HTMs) because the nitrogen lone pair facilitates the movement of positive charge carriers (holes). A novel HTM incorporating a diphenylamino-substituted benzo nih.govchemimpex.comthieno[3,2-b]benzofuran core has been shown to yield highly efficient and stable green, red, and blue OLEDs. bohrium.com This demonstrates the potential of combining amine functionalities with fused heterocyclic systems like benzofuran. The benzofuran moiety itself is also used in bipolar host materials for phosphorescent OLEDs. skku.edu

This compound, with its electron-rich nature conferred by two amino groups on a conjugated benzofuran system, is a promising candidate for several roles in optoelectronic devices:

Hole-Transport Layers (HTLs): Its structure is conducive to efficient hole injection and transport.

Host Materials: It could serve as a host for phosphorescent or fluorescent emitters in the emissive layer.

Emitters: Through further chemical modification, its derivatives could function as blue emitters, which are often based on electron-rich aromatic structures.

The development of materials based on this diamine could lead to OLEDs with low driving voltages, high efficiency, and improved operational lifetimes. bohrium.com

Utility in Advanced Chemical Reagents and Catalysts

The amine functional groups in this compound provide opportunities for its use in catalysis, either as a catalyst itself or as a ligand for a metal center. The spatial arrangement of the two nitrogen atoms could allow it to function as a bidentate ligand, chelating to a metal and influencing its catalytic activity and selectivity.

While research on aminobenzofurans as catalysts is an emerging area, the principles of ligand design are well-established. The rigidity of the benzofuran backbone could pre-organize the two amine groups, creating a well-defined coordination pocket for a metal ion. This could be advantageous in asymmetric catalysis, where a rigid ligand structure is often crucial for achieving high enantioselectivity.

Furthermore, aminobenzofurans are known to be reactive substrates in various catalytic transformations, including N-heterocyclic carbene (NHC) catalyzed functionalization. acs.org This inherent reactivity indicates that the molecule can readily participate in catalytic cycles. The development of catalysts based on a this compound ligand could open new avenues for synthesizing complex molecules, as various transition metals like palladium, copper, gold, and silver are used in catalytic strategies to synthesize or functionalize benzofuran rings. nih.gov

Emerging Research Frontiers for Benzofuran-Diamine Derivatives

The potential of this compound and its derivatives is substantial, with several exciting research frontiers poised for exploration.

Novel High-Performance Polymers: A primary research direction is the synthesis and characterization of new polyamides and polyimides derived from this compound. Investigating the structure-property relationships of these polymers, including their thermal stability, mechanical properties, solubility, and gas permeability, could lead to advanced materials for aerospace, electronics, and membrane separation applications.

Advanced Optoelectronic Materials: The design and synthesis of novel materials for OLEDs based on the this compound core is a significant frontier. This includes developing new hole-transport materials, host materials for thermally activated delayed fluorescence (TADF) emitters, and stable deep-blue emitters, which remain a challenge in the OLED industry.

Supramolecular Chemistry and Porous Materials: The rigid, angular structure of the molecule makes it an attractive building block for creating supramolecular assemblies or porous organic frameworks (POFs). By linking molecules of this compound with appropriate organic linkers, it may be possible to create materials with defined pore structures for applications in gas storage, separation, or heterogeneous catalysis.

Medicinal Chemistry and Drug Discovery: Aminobenzofuran derivatives are known to possess a wide range of biological activities. nih.govnih.govrsc.org Future research could focus on synthesizing libraries of compounds derived from this compound and screening them for therapeutic potential against various diseases.

Table 2: Summary of Potential Research Directions

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Polymer Chemistry | Synthesis of polyamides and polyimides | Thermally stable, processable polymers for advanced applications. |

| Materials Science | Development of OLED materials | High-efficiency, long-lifetime OLEDs for displays and lighting. |

| Synthetic Chemistry | Use as a precursor for complex heterocycles | Novel molecular architectures with unique properties. |

Q & A

Q. What are the common synthetic routes for 1-Benzofuran-3,6-diamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under reflux conditions. For example, intermediates like 3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide are synthesized by refluxing carbohydrazide with isatin derivatives . Structural characterization employs elemental analysis , FTIR (to confirm amine and carbonyl groups), ¹H/¹³C NMR (to resolve aromatic protons and substituents), and mass spectrometry (for molecular ion verification). Reaction optimization parameters include temperature (e.g., 130°C), solvent polarity, and stoichiometric ratios of reagents .

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at λ ~254 nm, coupled with thin-layer chromatography (TLC) for rapid screening. Absolute purity (>95%) is confirmed by integrating spectral data (e.g., absence of extraneous NMR peaks) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., monoamine release vs. enzyme inhibition) require cross-assay validation . For example, if a derivative shows conflicting results in in vitro neurotransmitter release assays versus antimicrobial screens , researchers should:

- Compare dose-response curves across assays.

- Perform molecular docking to predict binding affinities to unrelated targets (e.g., monoamine transporters vs. bacterial enzymes) .

- Validate selectivity via knockout cell lines or competitive binding assays .

Q. How can molecular docking guide the design of this compound analogs with enhanced target specificity?

- Methodological Answer : Docking studies (using software like AutoDock Vina) predict interactions between the compound’s amine/benzofuran moieties and target proteins (e.g., histone deacetylases or Toll-like receptors). Key steps:

- Protein preparation : Remove water molecules and add polar hydrogens to the crystal structure (PDB ID).

- Grid box setup : Focus on active sites (e.g., HDAC catalytic pocket).

- Post-docking analysis : Prioritize analogs with hydrogen bonds to residues like Asp/Asp and hydrophobic contacts with Phe/Val .

Q. What experimental approaches optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- Catalyst selection : Pd/C or FeCl₃ accelerates cyclization steps .

- Temperature gradients : Stepwise heating (80°C → 130°C) minimizes side reactions.

- Workup protocols : Acid-base extraction removes unreacted starting materials .

Data Analysis and Structural Insights

Q. How do spectral data (NMR, IR) differentiate positional isomers of benzofuran diamines?

- Methodological Answer :

- ¹H NMR : Aromatic protons in this compound exhibit distinct splitting patterns:

- H-3 (δ 6.8–7.1 ppm, doublet due to coupling with H-4).

- H-6 (δ 7.2–7.5 ppm, triplet from H-5 and H-7 coupling).

- FTIR : Primary amines show N-H stretches at 3300–3500 cm⁻¹, while secondary amines (if present) appear at 3200–3400 cm⁻¹ .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME estimate:

- LogP : ~1.2 (moderate lipophilicity).

- TPSA (Topological Polar Surface Area) : ~60 Ų (suggesting moderate membrane permeability).

- Drug-likeness : Compliance with Lipinski’s Rule of 5 (molecular weight <500, H-bond donors <5) .

Advanced Applications and Mechanistic Studies

Q. What role does this compound play in polymer chemistry?

- Methodological Answer : As a diamine monomer, it forms polyamides with enhanced thermal stability (Tg >200°C) when copolymerized with dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid). Characterization includes:

- DSC (Differential Scanning Calorimetry) : Measures glass transition temperatures.

- TGA (Thermogravimetric Analysis) : Quantifies decomposition onset (>300°C) .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of benzofuran-diamine hybrids?

- Methodological Answer : SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 enhances HDAC inhibition .

- Scaffold hopping : Replacing benzofuran with imidazo[2,1-a]phthalazine improves Toll-like receptor 7 binding .

- Prodrug design : Amine masking (e.g., trifluoroacetylation) increases oral bioavailability .

Conflict Resolution and Best Practices

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust grid box size or include solvent molecules.

- Validate binding via ITC (Isothermal Titration Calorimetry) to measure actual ΔG values.

- Synthesize and test analogs with modified substituents to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.